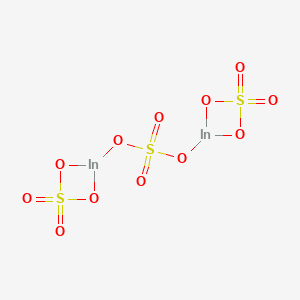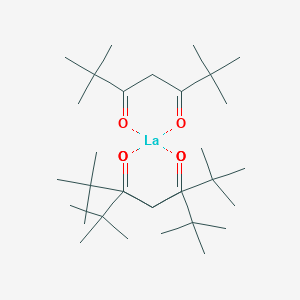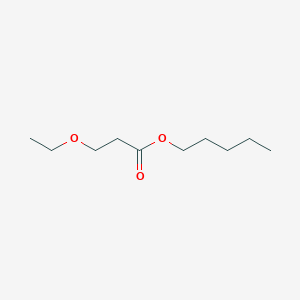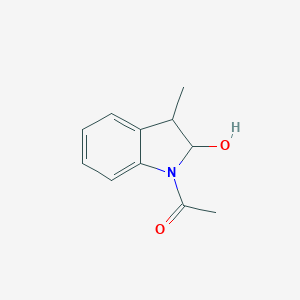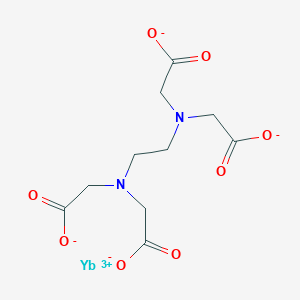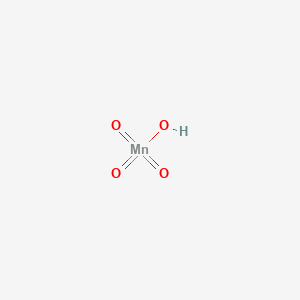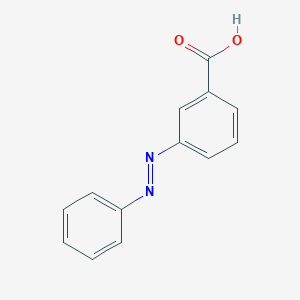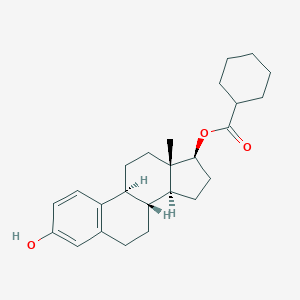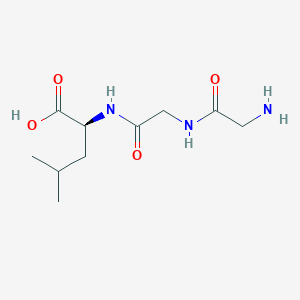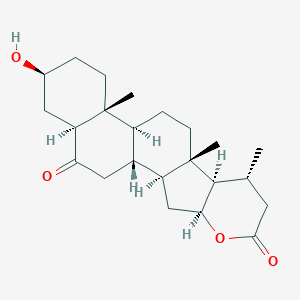
Chiogralactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chiogralactone is a natural product that has been discovered recently and has gained attention due to its potential therapeutic benefits. It is a unique lactone that is derived from the fungus Aspergillus chiangmaiensis. Chiogralactone has shown promising results in various scientific studies, and its synthesis method has been established.
Mechanism of Action
The mechanism of action of Chiogralactone is not fully understood. It is believed that Chiogralactone exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Chiogralactone has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
Chiogralactone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Chiogralactone has also been found to induce apoptosis in cancer cells. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
Chiogralactone has several advantages and limitations for lab experiments. One advantage is that it is a natural product, and it has low toxicity. It can be easily synthesized, and its structure is well-defined. One limitation is that the synthesis method is time-consuming and requires specialized equipment. Another limitation is that Chiogralactone is not readily available, and its cost is high.
Future Directions
There are several future directions for Chiogralactone research. One direction is to investigate its potential therapeutic benefits in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Chiogralactone. It is also important to investigate the safety and toxicity of Chiogralactone in animal models. Additionally, the mechanism of action of Chiogralactone needs to be further elucidated.
Conclusion:
In conclusion, Chiogralactone is a natural product that has shown potential therapeutic benefits in various scientific studies. Its synthesis method has been established, and its mechanism of action is being investigated. Chiogralactone has several advantages and limitations for lab experiments, and there are several future directions for research. Chiogralactone has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of Chiogralactone has been established by the isolation of the fungus Aspergillus chiangmaiensis. The fungus is cultured, and the extract is obtained by solvent extraction. The extract is then purified using various chromatography techniques. The final product is obtained by crystallization. The synthesis method has been optimized, and the yield of Chiogralactone has been improved.
Scientific Research Applications
Chiogralactone has shown potential therapeutic benefits in various scientific studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Chiogralactone has been tested on various cancer cell lines, and it has shown significant inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects in animal models. Chiogralactone has been tested against various microorganisms, and it has shown significant inhibition of microbial growth.
properties
CAS RN |
14594-22-0 |
|---|---|
Product Name |
Chiogralactone |
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChI Key |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




